
2-Amino-3H-Phenoxazin-3-on
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Questiomycin A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um Phenoxazinon-Antibiotika und ihre Derivate zu untersuchen.
Biologie: Questiomycin A zeigt antimikrobielle Aktivität gegen verschiedene Bakterien und Pilze.
Medizin: Questiomycin A hat sich als potenzieller Antikrebswirkstoff gezeigt, indem es die Aktivität von Medikamenten wie Sorafenib verstärkt.
Industrie: Es wird bei der Entwicklung von Biokontrollmitteln für Pflanzenkrankheiten eingesetzt.
5. Wirkmechanismus
Questiomycin A übt seine Wirkungen durch mehrere Mechanismen aus:
Wirkmechanismus
Target of Action
Questiomycin A is known to be weakly active against bacteria, fungi, plants, and tumor cell lines . It has been reported to inhibit aromatase and sulfatases , which are enzymes involved in steroid metabolism and hormone regulation.
Mode of Action
It is believed to interact with its targets (aromatase and sulfatases) and inhibit their activity . This inhibition could lead to changes in the metabolic pathways regulated by these enzymes, potentially affecting the growth and proliferation of certain cells.
Biochemical Pathways
Questiomycin A, like other phenoxazines, is known to stimulate cell growth and turnover in vitro . This activity is possibly related to their ability to form stable free radicals . The formation of these radicals could affect various biochemical pathways, leading to changes in cell growth and turnover.
Result of Action
The molecular and cellular effects of Questiomycin A’s action are likely to be diverse, given its potential impact on multiple targets and pathways. For instance, by inhibiting aromatase and sulfatases, Questiomycin A could affect hormone regulation and potentially exert anti-tumor effects .
Biochemische Analyse
Biochemical Properties
2-Amino-3H-phenoxazin-3-one has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit nitric oxide (NO) production by mouse peritoneal macrophages in response to pro-inflammatory stimuli . This inhibition occurs through reduced inducible NO synthase protein expression . Furthermore, 2-Amino-3H-phenoxazin-3-one inhibits both cyclooxygenase (COX)-1 and COX-2 enzyme activities .
Cellular Effects
2-Amino-3H-phenoxazin-3-one has potent inhibitory effects on melanogenesis in B16 cells, a murine melanoma cell line . It inhibits melanin biosynthesis at significantly lower concentrations than other known inhibitors, without causing cellular toxicity . It does not directly inhibit the enzyme activity of tyrosinase, the rate-limiting melanogenic enzyme .
Molecular Mechanism
The molecular mechanism of action of 2-Amino-3H-phenoxazin-3-one involves several pathways. It inhibits the protein expression of tyrosinase and microphthalmia-associated transcription factor (MITF), a melanogenic transcription factor that regulates the expression of tyrosinase . This suggests that 2-Amino-3H-phenoxazin-3-one exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .
Metabolic Pathways
2-Amino-3H-phenoxazin-3-one is involved in several metabolic pathways. It can be synthesized from o-aminophenol . In the soil, microbes rapidly degrade related compounds to the final, stable product 2-Amino-3H-phenoxazin-3-one .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Questiomycin A kann durch Fermentation spezifischer Bakterienstämme synthetisiert werden. Zum Beispiel wird es vom Meeresbakterium Alteromonas species D produziert, wenn es mit bestimmten Mikroalgen kultiviert wird . Die Produktion kann durch Zugabe von o-Aminophenol zum Kulturmedium erhöht werden .
Industrielle Produktionsverfahren: Die industrielle Produktion von Questiomycin A beinhaltet die Optimierung der Fermentationsbedingungen der produzierenden Mikroorganismen. Dazu gehören die Anpassung der Nährstoffzusammensetzung, des pH-Werts, der Temperatur und der Belüftung, um den Ertrag zu maximieren . Metabolic Engineering von Pseudomonas chlororaphis HT66 wurde ebenfalls eingesetzt, um die Produktion von Questiomycin A zu erhöhen .
Analyse Chemischer Reaktionen
Reaktionstypen: Questiomycin A durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können seinen Phenoxazinon-Kern verändern.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Verschiedene Elektrophile und Nukleophile können unter geeigneten Bedingungen eingesetzt werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von Questiomycin A mit veränderten biologischen Aktivitäten .
Vergleich Mit ähnlichen Verbindungen
Questiomycin A ist unter den Phenoxazinon-Antibiotika einzigartig aufgrund seiner vielfältigen biologischen Aktivitäten und potenziellen Anwendungen. Ähnliche Verbindungen umfassen:
Grixazone: Ein weiteres Phenoxazinon-Antibiotikum mit antimikrobiellen Eigenschaften.
Chandrananimycins: Bekannt für ihre Antikrebsaktivität.
Actinomycins: Klinisch eingesetzte Antikrebsmittel.
Questiomycin A zeichnet sich durch seine Doppelrolle in antimikrobiellen und Antikrebsanwendungen sowie durch sein Potenzial zur Kontrolle schädlicher Algenblüten aus .
Eigenschaften
IUPAC Name |
2-aminophenoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c13-7-5-9-12(6-10(7)15)16-11-4-2-1-3-8(11)14-9/h1-6H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJXPXHQENRCNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=C(C(=O)C=C3O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172691 | |
| Record name | 3-Aminophenoxazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1916-59-2 | |
| Record name | 2-Aminophenoxazin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1916-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminophenoxazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001916592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Questiomycin A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Aminophenoxazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-3H-phenoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Questiomycin A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4CM69VF7H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Questiomycin A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030483 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Questiomycin A has been shown to inhibit two human neutral aminopeptidases: alanine aminopeptidase (APN) and methionine aminopeptidase type 2 (MetAP2) []. These enzymes play roles in tumor cell expansion and motility. While the exact mechanism of inhibition for Questiomycin A is not fully elucidated, it is suggested to be a competitive inhibitor for both enzymes []. In contrast, Actinomycin D and Actinomycin X2, which share the phenoxazone chromophore with Questiomycin A, act as non-competitive inhibitors of these enzymes. The lack of peptide side chains in Questiomycin A compared to the Actinomycins may explain the difference in inhibition mechanism [].
A:* Molecular Formula: C12H8N2O2 []* Molecular Weight: 212.20 g/mol []* Spectroscopic Data: * UV-Vis: Exhibits characteristic absorption bands in the UV-Vis region, indicative of its conjugated ring system. Specific values can vary depending on the solvent and experimental conditions [, ]. * NMR: * 1H NMR: Displays signals corresponding to the aromatic protons of the phenoxazine ring system. Chemical shifts and coupling constants can provide information about the molecule's structure and conformation [, , ]. * 13C NMR: Shows signals for the carbon atoms within the molecule, further confirming its structure [, , ]. * Mass Spectrometry: Used to determine the molecular weight and fragmentation pattern of Questiomycin A, providing further structural information [, , , , ].
- Stability in various media: The stability of Questiomycin A can be affected by factors like pH and light exposure [, , , ]. For instance, its degradation in soil is influenced by environmental conditions []. Complexation with cucurbit[7]uril (CB7) has been shown to improve the stability of Questiomycin A in aqueous solutions at different pH levels [].
- Oxidation of 2-aminophenol: Questiomycin A can be synthesized by the oxidative dimerization of 2-aminophenol [, , , , ]. Various catalysts, including metal complexes [, ], enzymes like laccase [], and even silica surfaces [] have been explored for this transformation.
- Reaction mechanisms: The mechanism of these oxidative coupling reactions typically involves radical intermediates [, ]. For instance, the copper(II)-catalyzed synthesis of Questiomycin A from 2-aminophenol is proposed to proceed through a radical pathway [].
ANone: Computational approaches are valuable for studying Questiomycin A:
- Molecular modeling: Molecular mechanics methods were used to construct a 3D model of the Questiomycin A/[d(GAAGCTTC)]2 complex to understand its DNA binding properties []. This modeling helped visualize potential interactions contributing to its antiproliferative activity.
- QSAR models: Quantitative structure-activity relationship (QSAR) models have been developed to predict the toxicity of benzoxazinone allelochemicals and their transformation products, including Questiomycin A, in Daphnia magna []. These models, trained on various descriptors and approaches, exhibited good predictive ability and offer insights into the ecological impacts of these compounds.
ANone: While specific SAR studies focused solely on Questiomycin A are limited in the provided research, some inferences can be made based on its structure and related compounds:
- Comparison with actinomycins: The lack of peptide side chains in Questiomycin A compared to actinomycins (which share the phenoxazone core) results in a different mechanism of aminopeptidase inhibition. This highlights the importance of substituents on the phenoxazine core for target selectivity [].
A:
Stability Challenges: Questiomycin A can be susceptible to degradation under certain conditions [, , , ].* Cucurbituril Complexation:* A promising strategy to enhance its stability and solubility involves forming host-guest complexes with cucurbit[7]uril (CB7) []. These complexes demonstrated increased stability in various pH media and improved the compound's performance in an in vitro bioassay using etiolated wheat coleoptiles [].
ANone: The provided research articles do not directly address SHE regulations specific to Questiomycin A. As a potentially bioactive compound, it's crucial to handle it with appropriate safety measures and to consult relevant safety data sheets and regulatory guidelines for its handling, storage, and disposal.
A: * Formation in Soil: Questiomycin A can be generated in the soil as a degradation product of benzoxazinone allelochemicals, particularly from rye residues [].* Phytotoxicity: While considered a natural compound, its accumulation in soil could potentially impact plant growth and development [, ].* Mitigation Strategies: Understanding the degradation pathways and factors influencing its persistence in the environment is crucial. Exploring strategies such as bioremediation or developing analogs with reduced environmental persistence could be beneficial.
A:
Early Discovery and Synthesis: Questiomycin A was first isolated from microorganisms and its structure was elucidated in the mid-20th century [, , ]. Early studies focused on its chemical synthesis and spectroscopic characterization.* Biological Activity: Over time, research explored its biological activities, including antibacterial, antifungal, and antitumor properties [, , , , ].* Mode of Action: Recent studies aim to unravel its mechanisms of action, particularly its interaction with specific molecular targets like aminopeptidases [].* Formulation and Application:* Efforts are underway to develop stable formulations and explore its potential applications, such as an antibacterial biopesticide [, ].
ANone: Research on Questiomycin A spans multiple disciplines:
- Chemistry: Synthetic organic chemistry plays a key role in developing efficient routes for its synthesis and generating analogs for SAR studies [, , ].
- Biochemistry: Understanding its interactions with biological targets, such as enzymes and DNA, requires biochemical and biophysical techniques [, ].
- Microbiology: Its production by various microorganisms opens avenues for exploring its biosynthesis and engineering strains for enhanced production [, ].
- Agriculture: Its potential use as a biopesticide necessitates collaboration between chemists, biologists, and agricultural scientists to assess its efficacy, safety, and environmental impact [, , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


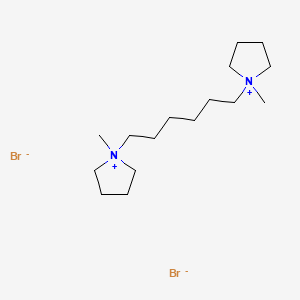
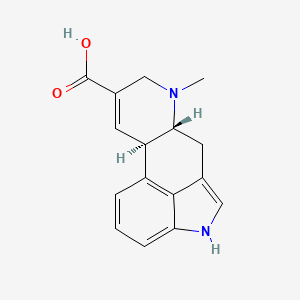
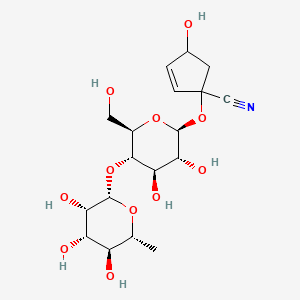

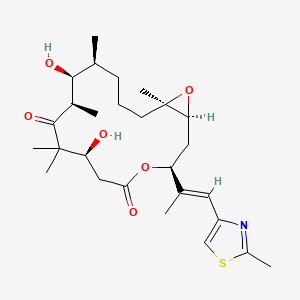


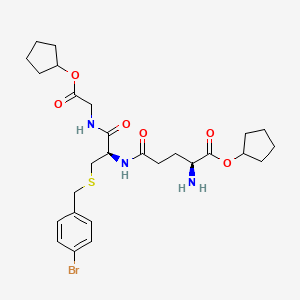
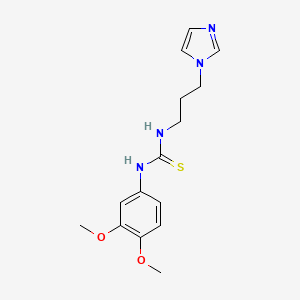
![N2-[[[5-[6-(Dimethylamino)-9H-purin-9-yl]pentyl]oxy]carbonyl]-D-arginine](/img/structure/B1678568.png)
![2-[4-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate;dihydrobromide](/img/structure/B1678570.png)


![3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide](/img/structure/B1678574.png)
